Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride
Overview
Description
Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride (EPAH) is an organic compound that has been studied for its potential use in various scientific research applications. EPAH has been found to have a number of biochemical and physiological effects, as well as a number of advantages and limitations when it comes to lab experiments. In
Scientific Research Applications
Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride has been found to have a number of potential scientific research applications. For example, it has been used as a substrate in the study of enzymes and as a starting material in the synthesis of drugs and other compounds. It has also been used in the study of the metabolism of amino acids and as a reagent in the synthesis of peptides. Additionally, Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride has been used in the study of cell signaling pathways and as a reagent in the synthesis of small molecules.
Mechanism Of Action
The mechanism of action of Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as those involved in the metabolism of amino acids. Additionally, Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride has been found to interact with various proteins and other molecules, which can affect their activity.
Biochemical And Physiological Effects
Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of amino acids. Additionally, Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride has been found to interact with various proteins and other molecules, which can affect their activity. Additionally, Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride has been found to have an effect on cell signaling pathways, which can affect the activity of various cellular processes.
Advantages And Limitations For Lab Experiments
Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride has a number of advantages and limitations when it comes to lab experiments. One of the main advantages of using Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride is that it is a relatively simple compound to synthesize and is relatively inexpensive. Additionally, Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride is stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride can be toxic when used in large quantities, so it is important to use it in the appropriate concentrations.
Future Directions
There are a number of potential future directions for the use of Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride. For example, it could be used to study the metabolism of amino acids and other molecules, as well as to study the effects of various drugs on cellular processes. Additionally, Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride could be used to study the effects of various environmental toxins on cellular processes and to study the effects of various drugs on the immune system. Additionally, Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride could be used as a reagent in the synthesis of small molecules and as a starting material in the synthesis of drugs and other compounds. Finally, Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride could be used to study the effects of various drugs on the central nervous system and to study the effects of various drugs on the cardiovascular system.
properties
IUPAC Name |
ethyl 2-amino-2-pyrazin-2-ylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7(9)6-5-10-3-4-11-6;/h3-5,7H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUPCPNROQKSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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